

# AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZD-1305 |           |  |  |
| Cat. No.:            | B605743  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiarrhythmic agent **AZD-1305**, with a specific focus on its mechanism of action and efficacy in the suppression of atrial fibrillation (AF). **AZD-1305**, a combined ion channel blocker, was developed for the management of AF, demonstrating atrial-predominant electrophysiological effects.[1][2] Despite its potential, the development program for **AZD-1305** was ultimately discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and clinical findings to serve as a detailed resource for the scientific community.

## Core Mechanism of Action: Multi-Ion Channel Blockade

**AZD-1305** exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In vitro studies have identified it as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action potential duration (APD), refractoriness, and conduction.[6]

The primary mechanism involves the prolongation of the action potential duration, a characteristic of Class III antiarrhythmic agents, by blocking the hERG potassium channel responsible for the IKr current.[5] This leads to an increased refractory period in both atria and



ventricles.[5] Additionally, **AZD-1305** attenuates both the peak (INapeak) and late (INalate) sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late sodium current is thought to counteract the proarrhythmic potential of IKr blockade by preventing excessive APD prolongation and instability.[5][7][8]

#### Signaling Pathway of AZD-1305's Cellular Effects



Click to download full resolution via product page

Caption: Mechanism of action of AZD-1305.

#### **Quantitative Data Summary**

The following tables summarize the quantitative data on the ion channel blocking potency and electrophysiological effects of **AZD-1305** from various preclinical and clinical studies.

### Table 1: In Vitro Ion Channel Blocking Potency of AZD-1305



| Ion Current           | IC50 Value (μM)                        | Cell Type          | Reference |
|-----------------------|----------------------------------------|--------------------|-----------|
| INalate               | 4.3                                    | Dog Cardiomyocytes | [7][8]    |
| INapeak               | 66                                     | Dog Cardiomyocytes | [7][8]    |
| hERG (IKr)            | Not explicitly stated in provided text | CHO cells          | [7]       |
| L-type Calcium (ICaL) | Not explicitly stated in provided text | Not specified      | [6][9]    |
| hNav1.5 (INa)         | Not explicitly stated in provided text | Not specified      | [9]       |

Table 2: Electrophysiological Effects of AZD-1305 in Preclinical Models



| Parameter                                       | Species | Preparation                             | Concentrati<br>on | Effect                            | Reference |
|-------------------------------------------------|---------|-----------------------------------------|-------------------|-----------------------------------|-----------|
| Vmax<br>Reduction<br>(Atria)                    | Dog     | Isolated<br>Myocytes                    | 3 μΜ              | -51 ± 10%                         | [1][2]    |
| Vmax<br>Reduction<br>(Ventricles)               | Dog     | Isolated<br>Myocytes                    | 3 µM              | -31 ± 23%                         | [1][2]    |
| APD90 Prolongation (Atria - Crista Terminalis)  | Dog     | Coronary-<br>Perfused<br>Preparations   | 3.0 µM            | From 224 ± 12 to 298 ± 30 ms      | [1]       |
| APD90 Prolongation (Atria - Pectinate Muscle)   | Dog     | Coronary-<br>Perfused<br>Preparations   | 3.0 µM            | From 205 ± 8<br>to 283 ± 17<br>ms | [1]       |
| APD90 Prolongation (Ventricles - M cell region) | Dog     | Coronary-<br>Perfused<br>Preparations   | 3.0 µM            | From 167 ± 14 to 209 ± 14 ms      | [1]       |
| APD90 Prolongation (Ventricles - Epicardium)    | Dog     | Coronary-<br>Perfused<br>Preparations   | 3.0 µM            | From 148 ± 12 to 191 ± 24 ms      | [1]       |
| QT Interval<br>Prolongation                     | Rabbit  | In vivo<br>(Methoxamin<br>e-sensitized) | Not specified     | From 145 ± 8<br>to 196 ± 18<br>ms | [9]       |
| QT Interval Shortening (Post- Dofetilide TdP)   | Rabbit  | In vivo                                 | Not specified     | From 275 ±<br>25 to 216 ± 9<br>ms | [9]       |



| QT Interval Dog Prolongation |     | In vivo     |               | From 535 ±  |      |
|------------------------------|-----|-------------|---------------|-------------|------|
|                              | Dog | (Chronic AV | Not specified | 28 to 747 ± | [10] |
|                              |     | block)      |               | 36 ms       |      |

Table 3: Electrophysiological Effects of AZD-1305 in

**Humans (Phase II Clinical Trial)** 

| Parameter                                              | Dose Group | Mean Increase<br>(milliseconds) | Reference |
|--------------------------------------------------------|------------|---------------------------------|-----------|
| Left Atrial Effective<br>Refractory Period<br>(LAERP)  | 3          | 55                              | [11]      |
| Right Atrial Effective<br>Refractory Period<br>(RAERP) | 3          | 84                              | [11]      |
| Right Ventricular Effective Refractory Period (RVERP)  | 3          | 59                              | [11]      |
| Paced QT Interval                                      | 3          | 70                              | [11]      |

Table 4: Clinical Efficacy of Intravenous AZD-1305 for

**Atrial Fibrillation Conversion** 

| Dose Rate<br>(mg/h) | Conversion<br>Rate | Placebo<br>Conversion<br>Rate | P-value vs.<br>Placebo | Reference |
|---------------------|--------------------|-------------------------------|------------------------|-----------|
| 50                  | 8% (2 of 26)       | 0% (0 of 43)                  | 0.14                   | [4]       |
| 100                 | 18% (8 of 45)      | 0% (0 of 43)                  | 0.006                  | [4]       |
| 130                 | 38% (17 of 45)     | 0% (0 of 43)                  | < 0.001                | [4]       |
| 180                 | 50% (6 of 12)      | 0% (0 of 43)                  | < 0.001                | [4]       |



#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on **AZD-1305**.

#### In Vitro Electrophysiology in Canine Myocytes

- Objective: To determine the effects of AZD-1305 on atrial and ventricular electrophysiology.
- Animal Model: Anesthetized dogs.[1][2]
- · Preparations:
  - Isolated atrial and ventricular myocytes for whole-cell patch-clamp studies.[1][2]
  - Coronary-perfused right atria for studying AF induction and termination.[1][2]
- Techniques:
  - Whole-cell patch-clamp: Used to measure fast sodium current (INa) and the maximum rate of rise of the action potential upstroke (Vmax).[1][2]
  - Microelectrode recordings: Utilized in coronary-perfused preparations to measure action potential duration (APD) and effective refractory period (ERP).[1]
- Protocol:
  - Myocytes were isolated from canine atria and ventricles.
  - Whole-cell patch-clamp technique was employed to record ionic currents and action potentials.
  - AZD-1305 was applied at various concentrations (e.g., 3 μM) to assess its effect on INa and Vmax at a specified cycle length (e.g., 500 ms).[1][2]
  - In separate experiments, coronary-perfused right atrial preparations were used.
  - Persistent acetylcholine-mediated AF was induced, and the ability of AZD-1305 to prevent induction or terminate existing AF was evaluated.[1][2]



#### In Vivo Electrophysiology in Anesthetized Dogs

- Objective: To assess the in vivo electrophysiological and hemodynamic effects of AZD-1305.
- Animal Model: Anesthetized dogs.[1]
- Protocol:
  - AZD-1305 was infused to achieve two different pseudo steady-state plasma concentrations (low dose: ~1.0-1.2 μM; high dose: ~3.1-4.4 μM).[1]
  - Electrophysiological and hemodynamic variables were recorded before and after drug infusion.
  - Parameters measured included heart rate, mean arterial blood pressure, action potential duration, effective refractory period, diastolic threshold of excitation, and conduction time in both atria and ventricles.[1]

#### Clinical Electrophysiology Study in Atrial Flutter Patients

- Objective: To assess the cardiac electrophysiological and hemodynamic effects of intravenous AZD-1305 in humans.
- Study Population: Patients who had undergone successful catheter ablation of atrial flutter.

  [11]
- Study Design: Randomized, placebo-controlled study with four ascending dose groups of AZD-1305 (n=38) versus placebo (n=12).[11]
- Protocol:
  - Electrophysiological and hemodynamic measurements were performed before the infusion.
  - Patients received either AZD-1305 or placebo via intravenous infusion.
  - Measurements were repeated commencing 20 minutes after the start of the infusion.[11]



- Primary outcome measure was the change in the left atrial effective refractory period (LAERP).[11][12]
- Secondary outcome measures included right atrial and ventricular effective refractory periods (RAERP, VERP), and other electrocardiographic variables.[11][12]

## Experimental Workflow for Clinical Trial of AF Conversion





Click to download full resolution via product page

Caption: Workflow of the clinical trial for AF conversion.

#### Conclusion



AZD-1305 is a multi-ion channel blocker that demonstrated efficacy in converting atrial fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4] Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion channel effects, clinical trials revealed a dose-dependent increase in QT interval and the occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its development.[3][4][9] The comprehensive data gathered from the investigation of AZD-1305 provides valuable insights into the complexities of developing antiarrhythmic drugs and the intricate balance between efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1305 Wikipedia [en.wikipedia.org]
- 6. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac electrophysiological study [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605743#azd-1305-s-role-in-suppressing-atrial-fibrillation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com